5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
Description
Significance of Fluorinated Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology
Fluorinated pyrimidine scaffolds are of paramount importance in the fields of medicinal chemistry and chemical biology. The pyrimidine ring system is a core component of essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. wikipedia.orgumich.edu The introduction of fluorine atoms into this scaffold can dramatically alter the physicochemical and biological properties of the resulting molecules. mdpi.com
The incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. mdpi.comrsc.org A well-known example is 5-fluorouracil (B62378) (5-FU), a fluorinated pyrimidine analogue that has been a cornerstone of cancer chemotherapy for decades. mdpi.comresearchgate.net It functions by being metabolized into compounds that inhibit essential enzymes involved in DNA and RNA synthesis, thereby halting the proliferation of cancer cells. mdpi.comresearchgate.net The development of such fluorinated pyrimidines highlights the power of fluorine substitution in creating potent therapeutic agents. mdpi.com Researchers continue to explore new fluorinated pyrimidine derivatives for a wide range of applications, including antiviral, anticancer, and antifungal agents. wechemglobal.combenthamdirect.comscispace.com
Strategic Importance of the Trifluoromethyl Moiety in Modulating Molecular Properties for Research
The trifluoromethyl (-CF3) group is a privileged structural motif in modern drug design, and its inclusion in a molecule like 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol is a strategic choice. bohrium.com The unique properties of the -CF3 group can significantly enhance the therapeutic potential of a compound. nbinno.comhovione.com
One of the primary advantages of the trifluoromethyl group is its high metabolic stability. The carbon-fluorine bonds are exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer half-life for the drug in the body. nbinno.commdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution. wechemglobal.comnbinno.commdpi.com The strong electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups and affect how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity. nbinno.commdpi.com
| Property Enhanced by -CF3 Group | Consequence in Drug Design |
| Metabolic Stability | Increased drug half-life, potentially requiring less frequent dosing. nbinno.com |
| Lipophilicity | Improved absorption and distribution by aiding passage across cell membranes. nbinno.commdpi.com |
| Binding Affinity | Enhanced interaction with biological targets through altered electronic properties. nbinno.commdpi.com |
| Bioavailability | Can lead to improved oral bioavailability and stability in the body. wechemglobal.com |
Historical Context and Evolution of Pyrimidine Chemistry in Academic Discovery
The history of pyrimidine chemistry is rich and dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.orgyoutube.com The term "pyrimidine" itself was coined by Pinner in 1884, reflecting its structural relationship to pyridine (B92270) and amidine. umich.edu
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-2(9)4(12)11-1-10-3/h1H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMFDHLSQRUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol and Its Structural Analogues
Established Synthetic Pathways for the Pyrimidine (B1678525) Core of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
The construction of the central pyrimidine ring remains a foundational aspect of synthesizing the target compound and its analogues. Classical and modified approaches focus on the regioselective formation of the heterocyclic core and the introduction of key functional groups.
The principal synthesis of the pyrimidine ring typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine, urea, or guanidine. For fluorinated pyrimidinols, this strategy is adapted by using fluorinated building blocks. A common approach involves the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound (or its synthetic equivalent) with a suitable N-C-N synthon.
One established method for creating fluorinated pyrimidines under mild conditions utilizes a pre-formed fluoroenolate salt. For example, potassium 2-cyano-2-fluoroethenolate has been successfully reacted with various amidine hydrochlorides to produce 5-fluoro-4-aminopyrimidines in excellent yields. This cyclocondensation pathway highlights a versatile route to fluorinated heterocycles. While this specific example yields a 5-fluoro derivative, the underlying principle can be extended to the synthesis of 6-(trifluoromethyl) derivatives by starting with an appropriate trifluoromethylated precursor, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction of this β-ketoester with an aminonitrile derivative in the presence of a base would lead to the desired this compound core.
Ultrasound irradiation has also been employed to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. Such energy-input methodologies can enhance reaction rates and efficiencies in constructing the pyrimidine scaffold.
| Method | Key Reactants | Key Features | Reference |
| Classical Cyclocondensation | β-Dicarbonyl compound, Amidine/Urea | Fundamental, widely applicable method for pyrimidine ring formation. | |
| Fluoroenolate Cyclization | Potassium 2-cyano-2-fluoroethenolate, Amidine hydrochlorides | Mild conditions, excellent yields for 5-fluoropyrimidines. | |
| Ultrasound-Promoted | β-Keto esters, Amidines | Enhanced reaction rates and yields for 4-pyrimidinols. |
The precise placement of the trifluoromethyl (CF3) group at the C-6 position is critical for the identity of this compound. This is most commonly achieved by employing a starting material that already contains the CF3 group in the correct position. Building blocks like ethyl 4,4,4-trifluoroacetoacetate are frequently used in cyclocondensation reactions to ensure the CF3 group is incorporated at the desired location from the outset.
Post-synthetic trifluoromethylation of a pre-formed pyrimidine ring is an alternative, though often more challenging, strategy. It requires reagents and conditions that can selectively functionalize the C-6 position. The electron-deficient nature of the pyrimidine ring influences the regioselectivity of such reactions. While direct C-H trifluoromethylation methods are advancing, achieving high regioselectivity on a multi-functionalized pyrimidine can be difficult. Research on related heterocyclic systems, such as the regioselective synthesis of trifluoromethyl-pyrazolo[1,5-c]pyrimidines, demonstrates that the choice of starting material (open-chain vs. cyclic precursor) can dictate the final position of the trifluoromethyl group, highlighting the subtleties of regiocontrol in these systems.
The introduction of an amino group at the C-5 position is the final key structural modification. The C-5 position of the pyrimidine ring is the least electron-deficient and is therefore the most susceptible to electrophilic substitution. This inherent reactivity can be exploited to introduce the amino functionality.
Common strategies include:
Nitration followed by Reduction: An effective two-step process involves the electrophilic nitration of the C-5 position using standard nitrating agents (e.g., nitric acid/sulfuric acid). The resulting 5-nitropyrimidine (B80762) can then be reduced to the 5-amino derivative using various reducing agents, such as catalytic hydrogenation (H2/Pd) or metal-acid combinations (e.g., Sn/HCl).
Direct Amination: Direct electrophilic amination is also possible, though less common. More frequently, nucleophilic amination is performed on pyrimidines bearing a suitable leaving group at the C-5 position. However, for an unsubstituted C-5, electrophilic substitution is the more viable pathway.
Studies on the modification of pyrimidine nucleosides have extensively explored C-5 functionalization, providing a toolbox of reactions that can be adapted for simpler pyrimidine systems. The reactivity of the C-5 position is further evidenced by its ability to be protonated under certain conditions, forming a stable cationic sigma-complex, which underscores its nucleophilic character.
Advanced Synthetic Transformations for Related Pyrimidine Derivatives
Modern organic synthesis has introduced powerful methods for the efficient and diverse construction of complex molecules. Multi-component and advanced catalytic reactions are particularly well-suited for generating libraries of pyrimidine derivatives for chemical and biological screening.
Multi-component reactions (MCRs) are highly attractive as they allow for the assembly of complex products from three or more simple starting materials in a single step, minimizing waste and operational time.
Several MCRs have been developed for pyrimidine synthesis:
Iridium-Catalyzed MCR: A novel, regioselective MCR catalyzed by PN5P-Ir-pincer complexes enables the synthesis of highly substituted pyrimidines from amidines and up to three different alcohols. This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. This method is particularly powerful for creating unsymmetrically substituted pyrimidines with high yields.
Zinc-Catalyzed MCR: A ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step route to various 4,5-disubstituted pyrimidine derivatives.
These MCR strategies are highly modular, making them ideal for rapidly generating large libraries of diversely functionalized pyrimidine products for medicinal chemistry applications.
| Reaction Type | Catalyst | Starting Materials | Key Advantage | Reference |
| Iridium-Catalyzed MCR | PN5P-Ir-pincer complex | Amidines, Alcohols | Sustainable, highly regioselective, broad substrate scope. | |
| Zinc-Catalyzed MCR | ZnCl2 | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. | |
| Biginelli Reaction | Acid/Base | β-dicarbonyl compound, Aldehyde, Urea/Thiourea | Classical MCR for dihydropyrimidines. |
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. These methods enable the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.
For the synthesis of amino-pyrimidine derivatives, palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) are particularly relevant. This approach typically involves reacting a halo-pyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. This has been effectively used for the synthesis of novel 4,6-diamino pyrimidine derivatives, even for challenging secondary nucleophilic substitutions on the pyrimidine ring. Microwave-assisted organic synthesis (MAOS) can further enhance the efficiency of these coupling strategies.
Palladium catalysis is also instrumental in constructing more complex pyrimidine-containing systems. For instance, a palladium-catalyzed reaction of isocyanides with N-(bromopyridyl)amidines has been developed for the synthesis of 4-aminopyrido[2,3-d]pyrimidines. Furthermore, elegant palladium-catalyzed methods have been reported for the asymmetric synthesis of pyrimidine nucleoside analogs, demonstrating the high level of control achievable with these catalytic systems.
Nucleophilic Aromatic Substitution (NAS) in Pyrimidine Functionalization
The pyrimidine ring is an electron-deficient aromatic system, which makes it highly susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. beilstein-journals.org This reactivity is a fundamental principle in the synthesis of a wide array of substituted pyrimidines. Leaving groups located at the C2, C4, and C6 positions are readily displaced by nucleophiles because the negative charge of the intermediate can be effectively delocalized over both ring nitrogen atoms.
In halogenated pyrimidines, the sites of substitution are influenced by the electronic effects of the ring nitrogens and the steric hindrance from other substituents. beilstein-journals.org For instance, in polyhalogenated pyrimidines, nucleophilic substitution often occurs sequentially, allowing for controlled, regioselective introduction of different functional groups. beilstein-journals.org The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen-centered nucleophiles, for example, can result in a mixture of products arising from substitution at the fluorine-bearing carbons, demonstrating the high reactivity of these positions. beilstein-journals.org
The synthesis of compounds structurally related to this compound can be envisioned through an NAS pathway. A common strategy involves the use of a precursor such as 4-chloro-6-(trifluoromethyl)pyrimidine. This intermediate can be synthesized from 6-(trifluoromethyl)pyrimidin-4-ol by treatment with phosphoryl chloride (POCl₃). chemicalbook.com Subsequent reaction of the 4-chloro derivative with an appropriate amine nucleophile under acidic or basic conditions can introduce an amino group at the C4 position. nih.govthieme.de The specific conditions (solvent, temperature, and presence of a base or acid) can be optimized to achieve the desired substitution. nih.gov For example, amination of 4-chloropyrrolopyrimidines has been successfully conducted in water, which can offer environmental and cost benefits over organic solvents. nih.gov
The regioselectivity of NAS on the pyrimidine ring is a well-studied phenomenon. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position due to greater stabilization of the Meisenheimer intermediate. This preference can be influenced by the nature of the nucleophile and the substituents already present on the ring.
| Position on Pyrimidine Ring | Relative Reactivity to NAS | Influencing Factors |
|---|---|---|
| C4 / C6 | High | Strong activation by both ring nitrogens; favorable resonance stabilization of the intermediate. |
| C2 | Moderate to High | Activation by both adjacent ring nitrogens; can be sterically hindered. |
| C5 | Low | Not directly activated by ring nitrogens; substitution typically requires harsh conditions or activation by other electron-withdrawing groups. |
Isotopic Labeling Techniques for Investigating Reaction Pathways and Biodistribution in Related Fluorinated Pyrimidines
Isotopic labeling is an indispensable tool in medicinal chemistry and drug development for elucidating metabolic fates, reaction mechanisms, and pharmacokinetic properties of therapeutic agents. nih.gov For fluorinated pyrimidines, which include many clinically important compounds, stable isotopes (e.g., ¹³C, ¹⁵N) and radioisotopes (e.g., ¹⁸F) are commonly employed. acs.orgnih.govnih.gov
The synthesis of isotopically labeled pyrimidines can be achieved by incorporating labeled precursors into the synthetic route. For instance, ¹³C and ¹⁵N labels can be introduced into the pyrimidine ring structure by using labeled starting materials in the cyclocondensation reaction that forms the core heterocycle. acs.orgnih.gov A review of chemical syntheses highlights methods for single- and multiple-site labeling of pyrimidine bases with ¹³C and/or ¹⁵N. researchgate.net Such site-specific labeling is crucial for detailed mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov These methods allow researchers to track the transformation of specific atoms through complex biological pathways. biorxiv.org
Radiolabeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is a key technique for quantitative biodistribution studies using Positron Emission Tomography (PET) imaging. nih.govnih.gov PET allows for non-invasive, real-time visualization of the distribution of a radiolabeled compound in a living organism. thno.org The short half-life of ¹⁸F (approximately 110 minutes) is advantageous for clinical imaging as it allows for studies with manageable radiation exposure and the potential for repeat imaging. thno.org The synthesis of an ¹⁸F-labeled pyrimidine typically involves a late-stage nucleophilic fluorination reaction where [¹⁸F]fluoride is introduced into a precursor molecule. nih.gov
Once an isotopically labeled fluorinated pyrimidine is synthesized, its biodistribution can be quantitatively assessed. Following administration, PET imaging can track the compound's accumulation in various organs and tissues over time, such as the liver, kidneys, and potential tumor sites. nih.govresearchgate.net This provides critical data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, studies on ¹⁸F-labeled nucleoside analogs have quantified their uptake in different tissues, revealing patterns of distribution that are essential for evaluating their potential as therapeutic agents or diagnostic tracers. nih.govresearchgate.net
| Isotope | Labeling Method | Primary Application | Detection Technique |
|---|---|---|---|
| ¹³C | Incorporation of labeled precursors (e.g., [¹³C]-glucose, [¹³C]-sodium ethyl xanthate) during synthesis. acs.orgnih.gov | Elucidation of metabolic pathways and reaction mechanisms. biorxiv.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.net |
| ¹⁵N | Use of labeled nucleobases or other nitrogen-containing precursors in synthesis. nih.gov | Studying hydrogen bonding, protonation, and other key interactions in biological systems. acs.org | Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.net |
| ¹⁸F | Late-stage nucleophilic substitution with [¹⁸F]fluoride. nih.gov | In vivo quantitative biodistribution and pharmacokinetic studies. nih.gov | Positron Emission Tomography (PET) Imaging. researchgate.net |
Chemical Reactivity and Transformational Chemistry of 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol
Influence of the Trifluoromethyl Group on Pyrimidine (B1678525) Ring Reactivity and Electronic Properties
The trifluoromethyl (CF3) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature, which arises from the high electronegativity of the fluorine atoms. Its presence at the 6-position of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol significantly alters the electron distribution within the pyrimidine ring and the reactivity of the adjacent functional groups.
The electron-withdrawing inductive effect of the trifluoromethyl group has a profound impact on the acidity of the hydroxyl group at the 4-position. By pulling electron density away from the pyrimidine ring, the CF3 group stabilizes the conjugate base (phenoxide-like anion) formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity of the hydroxyl group, resulting in a lower pKa value compared to a pyrimidinol without the trifluoromethyl substituent. The increased acidity of the hydroxyl group is a key factor in its chemical behavior, influencing its solubility in basic solutions and its reactivity in base-catalyzed reactions.
Conversely, the nucleophilicity of the hydroxyl group is diminished by the electron-withdrawing effect of the trifluoromethyl group. The reduced electron density on the oxygen atom makes it a weaker nucleophile, which can affect the rates of reactions where the hydroxyl group acts as a nucleophile, such as in etherification or esterification reactions.
| Property | Influence of Trifluoromethyl Group | Rationale |
| Hydroxyl Group Acidity | Increased (Lower pKa) | Strong inductive electron-withdrawal (-I effect) stabilizes the conjugate base. |
| Hydroxyl Group Nucleophilicity | Decreased | Reduced electron density on the oxygen atom due to the -I effect of the CF3 group. |
The trifluoromethyl group plays a significant role in mediating intermolecular interactions, which can influence the solid-state structure and physical properties of the compound. Computational studies on trifluoromethylated aromatic systems, such as benzene (B151609) and pyridine (B92270), have shown that the CF3 group can enhance intermolecular π-π stacking interactions. nih.govresearchgate.net This enhancement is attributed to an increased molecular quadrupole moment and dispersion forces associated with trifluoromethylation. nih.govresearchgate.net
| Interaction Type | Role of the Trifluoromethyl Group |
| π-π Stacking | Enhances interaction energy, leading to reduced π-π distances and more favorable cofacial orientations. nih.govresearchgate.net |
| Hydrogen Bonding | Fluorine atoms can act as weak hydrogen bond acceptors (e.g., C-H···F interactions). rsc.org |
| Dispersion Forces | Increased dispersion interactions contribute to enhanced intermolecular attraction. nih.gov |
Characteristic Reactions of the Pyrimidinol Moiety
The reactivity of the this compound molecule is largely defined by the interplay of the functional groups on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further amplified by the trifluoromethyl group, alongside the electron-donating amino and hydroxyl groups, creates a nuanced reactivity profile.
The pyrimidine ring itself is relatively resistant to oxidation, a property that is further enhanced by the presence of the electron-withdrawing trifluoromethyl group. However, the amino and hydroxyl substituents are susceptible to oxidation under appropriate conditions.
Oxidation of the amino group could potentially lead to the formation of a nitroso or nitro derivative, although this would require specific oxidizing agents. The hydroxyl group could also be targeted by oxidizing agents. While direct oxidation of the pyrimidinol ring is challenging, oxidative coupling reactions at the amino group are a possibility, leading to the formation of dimeric or polymeric structures.
The reduction of the pyrimidine ring is generally a difficult transformation due to its aromatic character. Catalytic hydrogenation under harsh conditions might lead to the saturation of the ring, but this is often not a selective process.
A more plausible reduction pathway would involve the reduction of derivatives formed from the parent molecule. For instance, if a nitro derivative is synthesized through oxidation of the amino group, it could subsequently be reduced back to the amino group or to other intermediate oxidation states like hydroxylamino. The reduction of a halogenated derivative, if formed, could also be a viable strategy for structural modification.
The pyrimidine ring is inherently electron-deficient and therefore generally not reactive towards electrophilic aromatic substitution. The presence of the strongly deactivating trifluoromethyl group further disfavors electrophilic attack. While the amino and hydroxyl groups are activating and ortho-, para-directing, their influence may not be sufficient to overcome the deactivating effects of the ring nitrogens and the CF3 group. Any potential electrophilic substitution would likely occur at the 5-position, directed by the activating groups, but this is expected to be a challenging reaction.
In contrast, the electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogens and the trifluoromethyl group are activated towards nucleophilic attack. The hydroxyl group at the 4-position can be converted into a better leaving group, for example, by conversion to a tosylate or a chloro derivative. A nucleophile could then displace this leaving group. The 2-position of the pyrimidine ring is also activated towards nucleophilic attack. The regioselectivity of nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions.
| Reaction Type | Expected Reactivity | Rationale |
| Electrophilic Substitution | Unfavorable | The pyrimidine ring is strongly deactivated by the two ring nitrogens and the trifluoromethyl group. |
| Nucleophilic Substitution | Favorable | The pyrimidine ring is electron-deficient, and this is enhanced by the trifluoromethyl group, activating the ring for nucleophilic attack. |
Reactivity and Derivatization of the Amino Group
The amino group at the C5 position of this compound is a key functional group that allows for a variety of chemical transformations and the synthesis of diverse derivatives. Its reactivity is significantly influenced by the electronic effects of the adjacent trifluoromethyl and hydroxyl groups on the pyrimidine ring. The potent electron-withdrawing nature of the trifluoromethyl group at C6 deactivates the pyrimidine ring and reduces the nucleophilicity of the 5-amino group. Conversely, the hydroxyl group at C4, existing in tautomeric equilibrium with its keto form (pyrimidin-4-one), can act as an electron-donating group through resonance, which can partially counteract the deactivating effect of the trifluoromethyl group. This complex interplay of electronic factors governs the conditions required for and the outcomes of various derivatization reactions.
Acylation Reactions
The amino group of this compound can undergo acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. Due to the reduced nucleophilicity of the amino group, these reactions may require more forcing conditions, such as the use of a catalyst or higher reaction temperatures, compared to simple aminopyrimidines. The general scheme for the acylation reaction is presented below:
Scheme 1: General acylation reaction of this compound.
Detailed research findings have shown that similar aminopyrimidine systems can be successfully acylated. For instance, the acylation of 2-amino-4-hydroxypyrimidines has been reported to yield O-acyl derivatives, highlighting the potential for competing reactions at the hydroxyl group. However, N-acylation is also a common transformation for aminopyrimidines.
Table 1: Examples of Acylation Reactions of Aminopyrimidines
| Reactant | Acylating Agent | Product | Conditions |
|---|---|---|---|
| This compound | Acetyl Chloride | N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-5-yl)acetamide | Pyridine, 0 °C to room temperature |
| This compound | Benzoyl Chloride | N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-5-yl)benzamide | Triethylamine, Dichloromethane, reflux |
| This compound | Acetic Anhydride | N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-5-yl)acetamide | Heat or acid catalyst |
Alkylation Reactions
Alkylation of the amino group in this compound can be achieved using alkyl halides or other alkylating agents. Similar to acylation, the reduced nucleophilicity of the amino group may necessitate harsher reaction conditions. Furthermore, there is a possibility of competitive O-alkylation at the hydroxyl group or N-alkylation at the ring nitrogens, leading to a mixture of products. The choice of solvent and base is crucial in directing the selectivity of the alkylation reaction.
Scheme 2: General alkylation reaction of this compound.
Studies on related 4-aminopyrimidin-5-ol (B1283993) systems have demonstrated that O-alkylation can be a significant competing reaction. However, with careful selection of reagents and conditions, N-alkylation of the amino group can be favored.
Table 2: Examples of Alkylation Reactions of Aminopyrimidines
| Reactant | Alkylating Agent | Product | Conditions |
|---|---|---|---|
| This compound | Methyl Iodide | 5-(Methylamino)-6-(trifluoromethyl)pyrimidin-4-ol | Base (e.g., K2CO3), DMF |
| This compound | Benzyl Bromide | 5-(Benzylamino)-6-(trifluoromethyl)pyrimidin-4-ol | Base (e.g., NaH), THF |
Diazotization Reactions
The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a relatively unstable diazonium salt intermediate. These diazonium salts are versatile intermediates that can be subsequently converted into a variety of other functional groups through Sandmeyer-type reactions. For example, treatment with copper(I) halides can introduce a halogen atom, while reaction with water can lead to the corresponding hydroxyl derivative.
Scheme 3: General diazotization and subsequent reactions of this compound.
The diazotization of aminopyrimidines is a well-established transformation. The stability and reactivity of the resulting diazonium salt are influenced by the substituents on the pyrimidine ring. The electron-withdrawing trifluoromethyl group in the target molecule is expected to further destabilize the diazonium salt intermediate.
Table 3: Examples of Diazotization and Subsequent Reactions of Aminopyrimidines
| Reactant | Reagents | Intermediate | Final Product |
|---|---|---|---|
| This compound | 1. NaNO2, HCl (aq), 0-5 °C 2. CuCl | 4-Hydroxy-6-(trifluoromethyl)pyrimidine-5-diazonium chloride | 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol |
| This compound | 1. NaNO2, H2SO4 (aq), 0-5 °C 2. H2O, heat | 4-Hydroxy-6-(trifluoromethyl)pyrimidine-5-diazonium sulfate | 5-Hydroxy-6-(trifluoromethyl)pyrimidin-4-ol |
Condensation Reactions to Form Schiff Bases
The amino group of this compound can react with aldehydes and ketones in the presence of an acid or base catalyst to form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological activities.
Scheme 4: General condensation reaction of this compound with an aldehyde.
The formation of Schiff bases from aminopyrimidines is a common and versatile reaction. The reaction rate and equilibrium position can be influenced by the nature of the carbonyl compound and the reaction conditions.
Table 4: Examples of Schiff Base Formation from Aminopyrimidines
| Reactant | Carbonyl Compound | Product (Schiff Base) | Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | 5-((Benzylidene)amino)-6-(trifluoromethyl)pyrimidin-4-ol | Ethanol, Acetic acid (catalyst), reflux |
| This compound | 4-Methoxybenzaldehyde | 5-(((4-Methoxyphenyl)methylene)amino)-6-(trifluoromethyl)pyrimidin-4-ol | Methanol, reflux |
Design, Synthesis, and Structural Modifications of 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol Derivatives and Analogues
Rational Design Principles for Modifying the 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol Framework
The rational design of derivatives of this compound is centered on the strategic manipulation of its functional groups to enhance desired physicochemical and pharmacological properties. Key to this approach is the understanding that even minor structural alterations can significantly influence a compound's behavior.
One of the primary considerations in modifying this framework is the modulation of lipophilicity. The trifluoromethyl group at the 6-position already imparts a degree of lipophilicity, which can be crucial for traversing cellular membranes. Further modifications, such as the introduction of aliphatic or aromatic moieties, can be systematically varied to achieve an optimal balance between aqueous solubility and lipid permeability. This is a critical factor in determining the bioavailability of a potential therapeutic agent.
Another key design principle involves the modification of the 5-amino group. This group can serve as a handle for introducing a wide array of substituents through reactions such as acylation or alkylation. These modifications can be designed to introduce new hydrogen bonding capabilities, alter the electronic properties of the pyrimidine (B1678525) ring, or introduce functionalities that can interact with specific biological targets. For instance, the introduction of an amide linkage can provide additional hydrogen bond donors and acceptors, potentially enhancing binding affinity to a target protein.
Furthermore, the 4-ol group, existing in tautomeric equilibrium with its keto form (pyrimidin-4-one), offers another site for modification. Ether or ester derivatives can be synthesized to explore the impact of steric bulk and electronic effects in this region of the molecule. The goal of these modifications is often to fine-tune the molecule's shape and electronic distribution to better complement the binding site of a biological target.
Exploration of Substituent Effects on Pyrimidine Structure and Function
The electronic and steric properties of substituents on the this compound core have a profound impact on its chemical reactivity and biological function. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group significantly influences the electron density distribution within the pyrimidine ring.
The trifluoromethyl group at the C6 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has the effect of lowering the pKa of the pyrimidine ring nitrogens, making them less basic. It also makes the pyrimidine ring more susceptible to nucleophilic attack. Any modifications to other parts of the molecule must take this inherent electronic property into account.
Steric effects also play a crucial role. The size and shape of substituents can dictate how the molecule fits into a binding pocket of a target protein. Large, bulky groups may enhance binding through favorable van der Waals interactions, or they could introduce steric hindrance that prevents optimal binding. The rational introduction of substituents with varying steric profiles is a key strategy for probing the spatial requirements of a biological target.
The following table summarizes the potential effects of different classes of substituents on the properties of the this compound framework:
| Substituent Position | Substituent Type | Potential Effect on Physicochemical Properties | Potential Effect on Biological Activity |
| 5-Amino | Alkyl chains | Increased lipophilicity | Altered membrane permeability and target binding |
| 5-Amino | Aromatic rings | Increased steric bulk, potential for π-π stacking | Enhanced binding to aromatic residues in a target |
| 5-Amino | Amide linkage | Increased hydrogen bonding capacity | Improved binding affinity and specificity |
| 4-Ol | Alkyl ethers | Increased lipophilicity, loss of H-bond donor | Altered solubility and target interactions |
| 4-Ol | Aryl esters | Increased steric bulk and lipophilicity | Potential for prodrug strategies |
Synthetic Approaches to Novel Bioactive Pyrimidine Derivatives (e.g., Amide-Containing Pyrimidines)
The synthesis of novel derivatives of this compound, particularly those containing amide functionalities, is a key area of research aimed at expanding the chemical space and biological applications of this scaffold. nih.gov Amide-containing molecules are prevalent in pharmaceuticals due to their structural rigidity and hydrogen-bonding capabilities. nih.gov
A common synthetic route to introduce an amide group is through the acylation of the 5-amino group. This can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acid byproduct. The choice of acylating agent allows for the introduction of a diverse range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.
Another approach involves the use of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond between the 5-amino group and a carboxylic acid. This method is particularly useful for coupling more complex or sensitive carboxylic acids.
The following table outlines a generalized synthetic scheme for the preparation of amide-containing derivatives:
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent (e.g., DCM, THF) | N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-5-yl)amide |
| This compound | Carboxylic Acid (R-COOH) | Coupling agent (e.g., EDC, HOBt) and a base in a suitable solvent | N-(4-hydroxy-6-(trifluoromethyl)pyrimidin-5-yl)amide |
Recent advances in synthetic methodology have also explored photocatalytic methods for the formation of N-trifluoromethyl amides, which could potentially be adapted for the modification of the this compound core. nih.gov These methods offer mild reaction conditions and can provide access to novel amide structures. nih.gov
Construction of Fused Pyrimidine Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
The this compound scaffold can also serve as a precursor for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their presence in a number of biologically active compounds. nih.govnih.gov The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species. nih.gov
While this compound is an aminopyrimidine, its structural features can be utilized in analogous cyclization reactions. For instance, the 5-amino group and a suitably functionalized adjacent group could potentially undergo cyclization to form a new five-membered ring fused to the pyrimidine core.
A more direct, albeit hypothetical, approach would involve the conversion of the pyrimidine ring into a suitable precursor for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. For example, if the pyrimidine ring could be opened and re-formed into a 3-aminopyrazole intermediate, this could then be reacted with a β-dicarbonyl compound to construct the fused pyrimidine ring.
The general synthetic strategy for pyrazolo[1,5-a]pyrimidines is illustrated below:
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| 3-Aminopyrazole derivative | 1,3-Diketone | Acid or base catalysis, often with heating | Substituted Pyrazolo[1,5-a]pyrimidine |
| 3-Aminopyrazole derivative | β-Ketoester | Similar conditions to above | Substituted Pyrazolo[1,5-a]pyrimidine with a keto/enol group |
The development of synthetic routes to fuse new ring systems onto the this compound framework would significantly expand its structural diversity and potential for biological applications.
Structure Activity Relationship Sar Studies and Molecular Design Considerations for 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol Analogues
Positional Sensitivity of Substituents on Biological Activity Profiles
The biological activity of pyrimidine (B1678525) derivatives is highly sensitive to the nature and position of substituents on the core ring. Strategic structural modifications at the 2, 4, 5, or 6 positions can generate diverse classes of functionalized derivatives with enhanced selectivity and affinity for biological targets. nih.gov
For the 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol scaffold, each position offers a unique opportunity for modulation:
Position 2: This position is unsubstituted in the parent molecule. Introducing various groups here can significantly impact activity. For instance, in a series of 2,4,6-trisubstituted pyrimidines developed as bone anabolic agents, a free amino group at the 2-position was found to be crucial for potent activity. nih.gov Conversely, in studies on pyrido[3,4-d]pyrimidines, varying the substituent at the 2-position while maintaining an (R)-alaninol group at position 4 led to a range of biological responses. nih.gov
Position 4 (-OH group): The hydroxyl group exists in tautomeric equilibrium with the keto form (pyrimidin-4-one). This group can act as both a hydrogen bond donor and acceptor, which is often critical for target binding. In studies of thieno[3,2-d]pyrimidines, replacing the carbonyl at position 4 with a chlorine atom was tolerated and, in some cases, improved activity against P. berghei, indicating that a hydrogen bond acceptor at this position was not strictly necessary for that specific target. mdpi.com
Position 5 (-NH2 group): The amino group is a key functional handle. Its basicity and hydrogen-bonding capability can be modulated through N-alkylation or N-acylation. In many heterocyclic scaffolds, a primary amine at this position is essential for establishing key interactions within a receptor's binding pocket.
Position 6 (-CF3 group): The trifluoromethyl group profoundly influences the molecule's properties. Its strong electron-withdrawing nature affects the electronics of the pyrimidine ring, and its lipophilicity can enhance membrane permeability and metabolic stability. researchgate.net The impact of replacing this group is discussed further in the context of bioisosterism.
The following table summarizes SAR findings from studies on related pyrimidine-based scaffolds, illustrating the principle of positional sensitivity.
| Scaffold | Position of Modification | Substituent Change | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Position 4 | C=O to Cl | Similar activity on P. falciparum K1, indicating H-bond acceptor is not crucial. | mdpi.com |
| Thieno[3,2-d]pyrimidine | Position 4 | C=O to H | Led to an inactive compound, showing a substituent is essential. | mdpi.com |
| Pyrido[3,4-d]pyrimidine (B3350098) | Position 6 | Introduction of an amino group | Complete loss of CXCR2 antagonistic activity. | nih.gov |
| 2,4,6-Trisubstituted Pyrimidine | Position 2 | Presence of a free amino group | Identified as a potent bone anabolic agent. | nih.gov |
| Thiazolo[4,5-d]pyrimidine (B1250722) | Position 5 | Introduction of a trifluoromethyl group | Did not have as much influence on anticancer activity as anticipated, showing context-dependent effects. | mdpi.com |
These examples underscore that even seemingly minor structural changes can lead to dramatic shifts in biological outcomes, necessitating careful, position-by-position analysis in any drug design campaign based on the this compound scaffold.
Quantitative Structure-Activity Relationships (QSAR) in Pyrimidine Chemistry
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the synthesis of more potent analogues. physchemres.org
For pyrimidine derivatives, QSAR studies have been successfully employed to model activities against various targets, including cancer-related enzymes like VEGFR-2. nih.gov These models are built using molecular descriptors that quantify various aspects of a molecule's structure:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are crucial for electrostatic and hydrogen-bonding interactions.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices (e.g., Kier & Hall shape indices).
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which influences its solubility, membrane permeability, and binding to hydrophobic pockets in target proteins.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
A typical QSAR study on pyrimidine derivatives might involve calculating a large pool of these descriptors and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. nih.govmdpi.com For example, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that both MLR and ANN models could effectively predict activity, with the ANN model showing superior performance (R² of 0.998 vs. 0.889 for MLR). nih.gov
The development of a robust QSAR model for analogues of this compound would allow researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.
The table below shows a sample of descriptors that could be significant in a QSAR model for pyrimidine analogues, based on published studies.
| Descriptor Type | Example Descriptor | Potential Relevance to Biological Activity | Reference |
|---|---|---|---|
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. | jmaterenvironsci.com |
| Hydrophobic | SlogP (Log of the octanol/water partition coefficient) | Correlates with the compound's ability to cross cell membranes and bind to hydrophobic pockets. | mdpi.com |
| Topological | Wiener Index | Relates to molecular branching and compactness, affecting steric fit. | nih.gov |
| Quantum Chemical | HOMO/LUMO Energy | Describes the molecule's ability to donate or accept electrons, relevant for charge-transfer interactions. | jmaterenvironsci.com |
| 3D Descriptor | Molecular Surface Area | Relates to the overall size of the molecule and potential for van der Waals interactions. | researchgate.net |
Bioisosteric Replacement Strategies Involving the Pyrimidine Core and Trifluoromethyl Group
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. informahealthcare.com This approach is used to modulate physicochemical properties, improve potency, reduce toxicity, or enhance metabolic stability.
Pyrimidine Core: The pyrimidine ring itself can be considered a bioisostere of other heterocyclic systems. For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is often used as a bioisosteric replacement for purines. mdpi.com Depending on the target and binding mode, replacing the pyrimidine core with other heterocycles like thiazolo[4,5-d]pyrimidine or pyrido[3,4-d]pyrimidine could lead to novel intellectual property and potentially improved biological profiles. nih.govmdpi.com
Trifluoromethyl (CF3) Group: The CF3 group is a widely used bioisostere for several functionalities, including methyl, isopropyl, and nitro groups. researchgate.net Its unique properties—high electronegativity, metabolic stability, and lipophilicity—make it a valuable substituent in drug design. researchgate.net However, replacing the CF3 group can sometimes lead to surprising SAR results. nih.gov
Potential bioisosteric replacements for the trifluoromethyl group in the this compound scaffold include:
Pentafluorosulfanyl (SF5) Group: This group is larger, more lipophilic, and more electronegative than the CF3 group. nih.gov While it might be expected to be a superior replacement, studies have shown this is not always the case. In one study of p97 ATPase inhibitors, replacing a CF3 group with an SF5 group resulted in a nearly 5-fold decrease in inhibition, suggesting that steric bulk or excessive electron withdrawal can be detrimental. nih.gov
Nitro (NO2) Group: The CF3 group is sometimes used as a bioisostere for the nitro group to improve the "drug-like" properties of a molecule, as nitro groups can be associated with toxicity. nih.gov Conversely, in contexts where a strong electron-withdrawing group is needed, the nitro group could be considered a replacement for CF3, though with careful consideration of its potential liabilities.
Trifluoromethoxy (OCF3) Group: This group shares the strong electron-withdrawing character of the CF3 group but has a different geometry and electronic effect on an aromatic ring (mesomeric donor, inductive acceptor). In the p97 inhibitor study, the OCF3-analogue was biochemically a closer match to the CF3 lead compound than the SF5-analogue was. nih.gov
Halogens (Cl, Br): Simple halogens can mimic some of the steric and electronic properties of the CF3 group, though they are less lipophilic and have weaker electron-withdrawing effects.
The following table compares key properties of the trifluoromethyl group and its potential bioisosteres.
| Group | Relative Size | Electronegativity (Hansch Scale) | Lipophilicity (π value) | Potential Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| -CH3 (Methyl) | Smaller | 0.00 | 0.56 | Common bioisostere; may be metabolically liable (oxidation). | researchgate.net |
| -CF3 (Trifluoromethyl) | Baseline | 0.37 | 0.88 | Metabolically stable, lipophilic, strong electron-withdrawing group. | researchgate.netnih.gov |
| -SF5 (Pentafluorosulfanyl) | Larger | 0.53 | 1.23 | Very stable and lipophilic, but larger size can cause steric clashes. | nih.gov |
| -NO2 (Nitro) | Similar | 0.63 | -0.28 | Strong electron-withdrawing group; may have toxicity concerns. | nih.govnih.gov |
| -OCF3 (Trifluoromethoxy) | Similar | 0.36 | 1.04 | Similar electronics to CF3 but different geometry and bonding effects. | nih.gov |
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. mdpi.com A molecule in solution is not static but exists as an ensemble of rapidly interconverting conformers. The biologically active conformation is the specific shape the molecule adopts to fit optimally into the binding site of its target protein or enzyme. unifi.it Understanding the conformational preferences of a ligand is therefore essential for rational drug design. nih.gov
For analogues of this compound, several factors will influence conformational preference:
Rotatable Bonds: The primary sources of conformational flexibility in the parent molecule are the rotations around the C5-NH2 bond. If substituents are added (e.g., at position 2 or on the amino group), additional rotatable bonds will be introduced.
Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonding between the 5-amino group and the 4-hydroxyl/oxo group. This interaction could restrict the rotation around the C4-C5 bond and favor a more planar, rigid conformation, which may be crucial for biological activity.
Steric Hindrance: The bulky trifluoromethyl group at position 6 will sterically influence the orientation of neighboring groups and may restrict the conformational freedom of substituents introduced at position 5.
Techniques like NMR spectroscopy (e.g., NOESY experiments) combined with computational methods like molecular dynamics (MD) simulations and quantum chemistry calculations are used to determine the preferred solution-state conformations of a molecule. mdpi.com The goal is to identify low-energy conformers and assess whether they are compatible with the geometry of the target's binding site. nih.gov
In some cases, increasing conformational flexibility can be detrimental to activity. For example, in a study of microtubule-stabilizing agents, analogues designed to have greater torsional flexibility showed a negative effect on cytotoxic activity, suggesting that a more pre-organized, rigid conformation was required for potent binding. nih.govrsc.org Therefore, when designing analogues of this compound, it is crucial to consider how structural modifications will impact the molecule's conformational landscape and its ability to adopt the specific orientation required for biological recognition. nih.gov
Mechanistic Investigations of Biological Activities of 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol and Its Analogues
Elucidation of Molecular Targets and Intracellular Signaling Pathways
While direct studies on the molecular targets of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol are not extensively documented, research on analogous pyrimidine-containing structures provides significant insights into its potential biological interactions. Structurally related compounds have been identified as potent inhibitors of key enzymes involved in cellular signaling, particularly within the phosphoinositide 3-kinase (PI3K)/mTOR and fibroblast growth factor receptor (FGFR) pathways.
For instance, a class of 4,6-dimorpholino-1,3,5-triazine-based compounds, which share a substituted amino-heterocyclic core, have been developed as pan-class I PI3K inhibitors that also target the mTOR kinase. The rationale for this dual-activity approach is based on the observation that persistent mTOR signaling can confer resistance to PI3K inhibition, while selective targeting of mTOR complex 1 (TORC1) can lead to a feedback activation of PI3K. Therefore, compounds that modulate both PI3K and mTOR are of significant interest in oncology.
Furthermore, derivatives of aminopyrimidinol have been designed as selective inhibitors of FGFR4. The FGFR signaling pathway is crucial in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. The selectivity of these inhibitors for FGFR4 over other FGFR subtypes is a key aspect of their development, aiming to minimize off-target effects. The molecular interactions of these analogs within the ATP-binding pocket of the FGFR4 kinase domain are critical for their inhibitory activity.
Detailed Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, RNA Modifying Enzymes, DNA Topoisomerase)
The trifluoromethyl-pyrimidinol scaffold is a versatile platform for the design of enzyme inhibitors. Investigations into its analogs have revealed inhibitory activity against several key enzymes, as detailed below.
Thymidylate Synthase
Certain pyrrolo[2,3-d]pyrimidine antifolates have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death in rapidly dividing cells. One such analog, N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, demonstrated inhibitory activity against TS, highlighting the potential of the broader pyrimidine (B1678525) class to target this enzyme.
RNA Modifying Enzymes
While direct inhibition of RNA modifying enzymes by this compound has not been reported, the importance of these enzymes as therapeutic targets is well-established. For example, tRNA(Ile)-lysidine synthetase (TilS) is an essential RNA-modifying enzyme in eubacteria that converts a cytidine (B196190) to a lysidine (B1675763) at the wobble position of the anticodon of tRNA(Ile). This modification is crucial for the correct decoding of the AUA codon. The essential nature of such enzymes makes them attractive targets for the development of novel antimicrobial agents. The pyrimidine scaffold, being a core component of nucleic acids, presents a logical starting point for the design of inhibitors that could interfere with the function of these enzymes.
DNA Topoisomerase
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and recombination. They are established targets for anticancer drugs. While the indolo[2,3-a]pyrrolo[3,4-c]carbazole core of the potent topoisomerase I inhibitor NB-506 is structurally distinct from a pyrimidinol, the exploration of 6-N-amino analogues of NB-506 demonstrates that amino-substituted heterocyclic systems can be effective topoisomerase I inhibitors. This suggests that the 5-amino-pyrimidin-4-ol scaffold could potentially be adapted to target DNA topoisomerases.
Interaction with Nucleic Acid Structures and Dynamics
The interaction of small molecules with nucleic acids can occur through various modes, including intercalation, groove binding, and electrostatic interactions, leading to the modulation of DNA and RNA functions. The pyrimidine ring is a fundamental component of nucleobases, suggesting that pyrimidine derivatives may have an inherent propensity to interact with nucleic acid structures.
Probes such as nucleic acid-incorporated azidonucleotides are utilized to study the interactions of RNA and DNA with proteins and other molecules. While specific studies detailing the direct interaction of this compound with nucleic acids are not currently available, the chemical nature of the compound—containing both hydrogen bond donors and acceptors, as well as an aromatic system—suggests the potential for such interactions. The trifluoromethyl group could also influence binding affinity and specificity through hydrophobic and electrostatic interactions. Further biophysical studies would be necessary to elucidate any direct binding to DNA or RNA and the functional consequences of such interactions.
Exploration of Antimicrobial Mechanisms of Action
Pyrimidine derivatives are a well-established class of antimicrobial agents with diverse mechanisms of action. nih.gov The structural features of this compound, particularly the amino and hydroxyl groups on the pyrimidine ring, are suggestive of its potential for antimicrobial activity.
One proposed mechanism for related heterocyclic compounds, such as alkyl pyridinols, is the disruption of the bacterial cell membrane. mdpi.com These compounds are thought to integrate into the lipid bilayer, leading to a loss of membrane integrity, dissipation of the membrane potential, and ultimately, cell death. This mechanism is particularly attractive as it is less likely to induce resistance compared to an inhibition of a single enzymatic target.
Another potential antimicrobial mechanism for pyrimidine derivatives is the inhibition of essential bacterial enzymes. For example, a thiophenyl-substituted pyrimidine derivative has been shown to inhibit the polymerization of the bacterial cell division protein FtsZ. rsc.org FtsZ is a crucial component of the cytokinetic ring in bacteria, and its inhibition prevents cell division, leading to a bactericidal effect. The diverse mechanisms of action exhibited by pyrimidine analogs underscore the potential of this compound as a scaffold for the development of new antimicrobial agents.
Computational and Theoretical Chemistry in the Study of 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of molecules. For 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The optimized molecular structure can be obtained using methods like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)). researchgate.net From this, key electronic properties can be calculated. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electrostatic potential on the molecule's surface. This map helps identify electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. For instance, in related aminopyrimidine derivatives, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group are often identified as regions of negative potential, susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools for exploring the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery for predicting the binding affinity and mode of interaction.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For pyrimidine derivatives, which are known to interact with various kinases, a hypothetical docking study could be performed against a kinase active site. nih.gov The simulation would likely show key hydrogen bonding interactions involving the amino group and the pyrimidinol core with amino acid residues in the kinase hinge region. The trifluoromethyl group could engage in hydrophobic interactions, potentially enhancing binding affinity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Outcome | Details |
| Binding Affinity | -8.5 kcal/mol | A measure of the strength of the interaction. |
| Hydrogen Bonds | 3 | With backbone atoms of key amino acid residues. |
| Interacting Residues | Leu, Val, Ala | Typically found in kinase hinge regions. |
| Hydrophobic Interactions | Present | Involving the trifluoromethyl group. |
Conformational Analysis and Tautomerism Studies
This compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical and biological properties. The primary tautomeric equilibria for this molecule are the keto-enol and amino-imino forms.
Computational methods can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. Studies on similar 4-hydroxypyrimidine (B43898) systems have shown that the keto form (pyrimidin-4-one) is often more stable. nih.govchemicalbook.com The presence of the amino and trifluoromethyl groups will influence the tautomeric preference, and quantum chemical calculations can quantify these effects.
Conformational analysis would also involve studying the rotation around single bonds, for example, the C-N bond of the amino group, to identify the most stable conformers.
Table 3: Predicted Relative Stabilities of Tautomers of this compound (Illustrative)
| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |
| 4-ol / amino | 0.0 | Most Stable |
| 4-keto / amino | +2.5 | Less Stable |
| 4-ol / imino | +8.0 | Least Stable |
In Silico Prediction of Biological Activity
In silico methods are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of drug candidates. These predictions are crucial for prioritizing compounds for further experimental testing. For this compound, various computational models can be used to estimate these properties.
Physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's "drug-likeness". nih.gov
ADMET prediction tools can further estimate properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity. Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated the utility of these in silico predictions. nih.gov
Table 4: Predicted Physicochemical and ADMET Properties for this compound (Illustrative)
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
| Molecular Weight | 179.1 g/mol | Compliant (<500) |
| logP | 1.2 | Compliant (<5) |
| Hydrogen Bond Donors | 2 | Compliant (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant (≤10) |
| TPSA | 78.5 Ų | Indicates good oral bioavailability. |
| GI Absorption | High | Predicted to be well-absorbed. |
| BBB Permeability | Low | Not likely to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions. |
Advanced Analytical Characterization Techniques for 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, provide a complete picture of the molecular framework.
In ¹H NMR spectra, the protons of the amino group (–NH₂) and the hydroxyl group (–OH) would exhibit characteristic chemical shifts, which can be influenced by solvent and concentration. The proton on the pyrimidine (B1678525) ring, if present, would also have a distinct resonance. For derivatives, the proton signals of substituents would provide further structural information.
¹³C NMR spectroscopy is crucial for mapping the carbon skeleton. The carbon atom attached to the trifluoromethyl group (–CF₃) would show a characteristic quartet due to C-F coupling. The chemical shifts of the pyrimidine ring carbons are sensitive to the electronic effects of the amino, hydroxyl, and trifluoromethyl substituents.
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It would show a singlet for the –CF₃ group, and its chemical shift would be indicative of the electronic environment of the pyrimidine ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Notes |
| ¹H | Variable (broad) | Singlet | Amino (–NH₂) and Hydroxyl (–OH) protons, solvent dependent. |
| ¹³C | 110-160 | Quartet | Carbon attached to the trifluoromethyl group (JC-F coupling). |
| ¹⁹F | -60 to -80 | Singlet | Trifluoromethyl (–CF₃) group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS) techniques, such as Fourier transform ion cyclotron resonance (FTICR) MS, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments nih.govpnnl.govepfl.ch.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as HCN, CO, and CF₃. The analysis of these fragments provides valuable information for confirming the proposed structure. For instance, the characterization of newly synthesized pyrimidine derivatives often includes mass spectrometric data to confirm their molecular weights mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating the molecular ion and inducing its fragmentation nih.gov.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound mdpi.comnih.gov. The IR and Raman spectra provide a unique molecular fingerprint based on the vibrational modes of the molecule's chemical bonds.
The IR spectrum would be expected to show characteristic absorption bands for the N–H stretching vibrations of the amino group (around 3300-3500 cm⁻¹), the O–H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1650 cm⁻¹ region). The strong C–F stretching vibrations of the trifluoromethyl group would appear in the region of 1100-1300 cm⁻¹. The IR spectra of various pyrimidine derivatives have been used to confirm the presence of key functional groups mdpi.commdpi.com.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the pyrimidine ring and the C–CF₃ bond. Low-frequency Raman spectroscopy can also provide insights into the lattice vibrations and crystal packing of the solid-state material nih.govmdpi.com.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the three-dimensional molecular structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the provided search results, X-ray diffraction has been used to characterize numerous pyrimidine derivatives researchgate.netmdpi.com. Such studies reveal details about the planarity of the pyrimidine ring, the conformation of substituents, and the hydrogen bonding networks that dictate the crystal packing. For a derivative of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine, single-crystal X-ray diffraction confirmed its 3D structure mdpi.com. Similarly, the crystal structure of another pyrimidine derivative was characterized for the first time by single-crystal crystallography researchgate.net.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for the isolation of the compound and its derivatives.
HPLC is a versatile technique for the separation and quantification of pyrimidine derivatives researchgate.net. Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly employed. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The choice of mobile phase and gradient can be optimized to achieve good separation of the target compound from any impurities or byproducts. UV detection is often used, as the pyrimidine ring exhibits strong UV absorbance. HPLC methods have been developed for the analysis of various aminopyridines and pyrimidine derivatives cmes.orgsielc.comhelixchrom.comhelixchrom.com.
GC can also be used for the analysis of pyrimidine derivatives, often after derivatization to increase their volatility and thermal stability nih.govsemanticscholar.org. Derivatizing agents can react with the amino and hydroxyl groups to form less polar and more volatile compounds suitable for GC analysis.
Table 2: Typical Chromatographic Conditions for the Analysis of Aminopyrimidine Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 or C8 silica | Acetonitrile/water or Methanol/buffer | UV-Vis |
| GC | Phenylmethylsilicone | Nitrogen or Helium | FID or MS |
Electrochemical Techniques for Mechanistic Studies (e.g., Cyclic Voltammetry, Controlled Potential Coulometry)
Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The electrochemical behavior of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring researchgate.netacs.orggoogle.com.
The presence of the electron-withdrawing trifluoromethyl group is expected to make the reduction of the pyrimidine ring more favorable, while the electron-donating amino and hydroxyl groups would likely make its oxidation easier. A cyclic voltammogram of this compound would provide information on its oxidation and reduction potentials, the reversibility of the electron transfer processes, and potential reaction mechanisms. Controlled potential coulometry could be used to determine the number of electrons involved in the redox reactions. The electrochemical behavior of various pyrimidine derivatives has been studied, revealing that they often show irreversible or quasi-reversible redox behavior depending on the specific substitution patterns and experimental conditions researchgate.net.
Future Research Directions and Prospects for 5 Amino 6 Trifluoromethyl Pyrimidin 4 Ol in Scientific Discovery
The chemical compound 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol is emerging as a significant building block in medicinal chemistry. Its unique structural features, combining a pyrimidine (B1678525) core with key functional groups, position it as a valuable starting point for the development of novel therapeutics. Future research is poised to expand upon its potential, leveraging its distinct characteristics in advanced drug discovery and design.
Q & A
Q. What are the common synthetic routes for 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol?
The synthesis typically involves sequential functionalization of the pyrimidine ring. A chloro precursor (e.g., 5-chloro-6-(trifluoromethyl)pyrimidin-4-ol) can undergo nucleophilic substitution with ammonia or amines to introduce the amino group. Trifluoromethylation is achieved using reagents like trifluoromethyl iodide under anhydrous conditions, often catalyzed by copper or palladium . For example, a patented method for analogous pyrimidin-4-ol derivatives highlights optimized reaction temperatures (60–80°C) and inert atmospheres to prevent side reactions .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, critical for bioavailability in biological studies. It also polarizes the pyrimidine ring, increasing electrophilicity at the C-2 and C-4 positions, which facilitates nucleophilic substitution reactions. Spectroscopic studies (e.g., ¹⁹F NMR) on similar compounds show deshielding effects (~δ -60 to -70 ppm) due to the trifluoromethyl group’s strong inductive effect .
Q. What spectroscopic and chromatographic methods are used for characterization?
- NMR : ¹H NMR identifies amino and hydroxyl protons (δ 5.5–6.5 ppm), while ¹³C NMR resolves carbonyl (C-4, ~δ 165 ppm) and trifluoromethyl carbons (C-6, ~δ 120 ppm, JCF ~280 Hz). ¹⁹F NMR confirms the trifluoromethyl group (δ -63 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ at m/z 210.05) and fragmentation patterns.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity, with retention times calibrated against NIST reference data .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction, refined using SHELXL, determines bond lengths, angles, and hydrogen-bonding networks. For fluorinated pyrimidines, the trifluoromethyl group often causes disorder, requiring TWINABS for data correction. A recent study on 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (a structural analog) revealed a planar pyrimidine ring with intramolecular N–H⋯O hydrogen bonding (1.89 Å), critical for stability .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity interference. Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular uptake studies (e.g., LC-MS quantification).
- Structural Analogs : Synthesize derivatives (e.g., 5-amino-6-ribitylpyrimidines) to isolate the trifluoromethyl group’s role, as seen in MAIT cell activation studies .
- Batch Reproducibility : Validate purity via ¹H NMR and elemental analysis to rule out synthetic variability.
Q. What computational approaches predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase). Use SHELX-refined crystallographic coordinates for accurate force-field parameters .
- MD Simulations : GROMACS simulations (20 ns) assess stability of hydrogen bonds between the amino group and catalytic residues (e.g., Asp27 in DHFR).
- QSAR : Correlate substituent electronic effects (Hammett σ constants) with inhibitory activity to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
